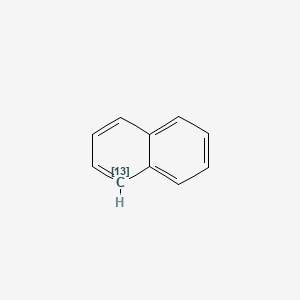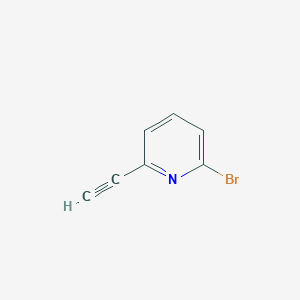
2-Bromo-6-ethynylpyridine
Overview
Description
2-Bromo-6-ethynylpyridine is a chemical compound with the CAS Number: 445468-63-3 . It has a molecular weight of 182.02 and its IUPAC name is 2-bromo-6-ethynylpyridine .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-ethynylpyridine is 1S/C7H4BrN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H . This indicates that the compound has a pyridine ring with a bromine atom and an ethynyl group attached to it.Physical And Chemical Properties Analysis
2-Bromo-6-ethynylpyridine is a solid or liquid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Polymer Synthesis and Properties
One notable application of derivatives similar to 2-Bromo-6-ethynylpyridine is in the synthesis of conjugated polymers. For instance, the polymerization of 2-ethynylpyridine derivatives has been explored to produce polymers with unique optical properties. These polymers exhibit photoluminescence, which could be beneficial in the development of organic semiconductors or materials for optoelectronic applications. Such research underscores the potential of 2-Bromo-6-ethynylpyridine derivatives in the field of advanced materials (Gal et al., 1999; Lim et al., 2018).
Catalysis and Interfacial Adsorption
2-Bromo-6-ethynylpyridine derivatives have also found applications in catalysis, particularly in the development of catalysts for specific chemical reactions. The modification of pyridine derivatives can lead to the creation of catalysts that facilitate various chemical transformations, potentially enhancing the efficiency and selectivity of these processes. Additionally, these compounds can be used to study the adsorption behavior on metal surfaces, which is crucial for understanding corrosion inhibition and the development of more durable materials (Saady et al., 2020).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that the compound is used in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
It’s known to participate in chemical reactions as a reagent . The bromine atom in the compound can be replaced by other groups in a substitution reaction, and the ethynyl group can participate in addition reactions.
Pharmacokinetics
For instance, it’s likely to have high GI absorption and BBB permeability . Its lipophilicity (Log Po/w) is around 2.1, suggesting it could be well-absorbed and distributed in the body .
Result of Action
It’s known to be used in the synthesis of a polyacetylene-based polyelectrolyte, indicating its potential role in polymer chemistry .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-ethynylpyridine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under an inert atmosphere at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, and temperature.
properties
IUPAC Name |
2-bromo-6-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUJEEUTQKDBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514226 | |
| Record name | 2-Bromo-6-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethynylpyridine | |
CAS RN |
445468-63-3 | |
| Record name | 2-Bromo-6-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601540.png)
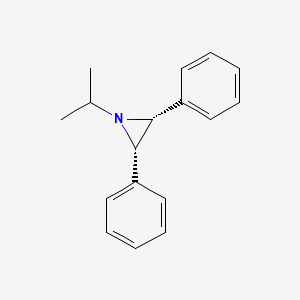
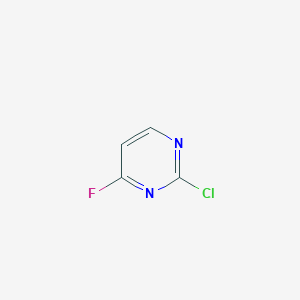

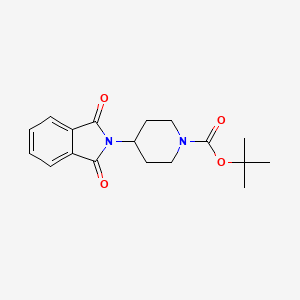


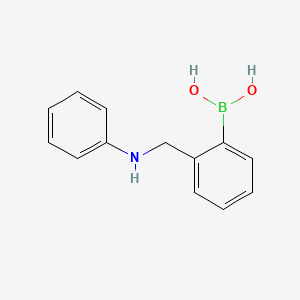

![4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one](/img/structure/B1601553.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)
